molecular formula C11H18O3 B14563374 Methyl 3-oxodec-4-enoate CAS No. 61619-50-9

Methyl 3-oxodec-4-enoate

Cat. No.: B14563374
CAS No.: 61619-50-9
M. Wt: 198.26 g/mol
InChI Key: JEHYTCXZMABLOT-UHFFFAOYSA-N
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Description

Methyl 3-oxodec-4-enoate is an organic compound with the molecular formula C11H18O3. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is of interest due to its unique structure, which includes a keto group and an alkene, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxodec-4-enoate can be synthesized through various methods. One common approach involves the esterification of 3-oxodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Claisen condensation of ethyl acetoacetate with 1-bromo-3-octene, followed by hydrolysis and decarboxylation to yield the desired ester. This method requires careful control of reaction conditions to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxodec-4-enoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The alkene group can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.

Major Products Formed

    Oxidation: 3-oxodecanoic acid.

    Reduction: Methyl 3-hydroxydec-4-enoate.

    Substitution: 4-bromo-3-oxodecanoate.

Scientific Research Applications

Methyl 3-oxodec-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a substrate for enzyme-catalyzed reactions, helping to study enzyme specificity and mechanism.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances, flavors, and polymer additives.

Mechanism of Action

The mechanism of action of methyl 3-oxodec-4-enoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the keto group is converted to a carboxylic acid through the transfer of electrons from the substrate to the oxidizing agent. In reduction reactions, the keto group is converted to a hydroxyl group through the addition of hydrogen atoms from the reducing agent.

The molecular targets and pathways involved in these reactions include the interaction of the keto group with nucleophiles or electrophiles, leading to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Methyl 3-oxodec-4-enoate can be compared with other similar compounds, such as:

    Methyl 3-oxodecanoate: Lacks the alkene group, making it less reactive in certain types of reactions.

    Ethyl 3-oxodec-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    Methyl 3-hydroxydec-4-enoate: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a keto group and an alkene, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

61619-50-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-oxodec-4-enoate

InChI

InChI=1S/C11H18O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h7-8H,3-6,9H2,1-2H3

InChI Key

JEHYTCXZMABLOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(=O)CC(=O)OC

Origin of Product

United States

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